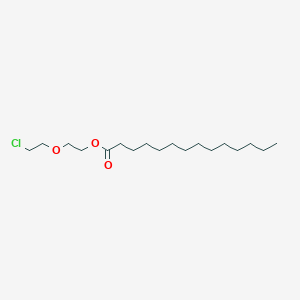
2-(2-chloroethoxy)ethyl Tetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloroethoxy)ethyl Tetradecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetradecanoate (myristate) group attached to a 2-(2-chloroethoxy)ethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethoxy)ethyl Tetradecanoate typically involves the esterification of tetradecanoic acid with 2-(2-chloroethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2-chloroethoxy)ethyl Tetradecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield tetradecanoic acid and 2-(2-chloroethoxy)ethanol.
Substitution: The chloro group in the 2-(2-chloroethoxy)ethyl moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Tetradecanoic acid and 2-(2-chloroethoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
科学研究应用
2-(2-chloroethoxy)ethyl Tetradecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of surfactants and emulsifiers.
Biology: Investigated for its potential role in modifying biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where the ester linkage can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the formulation of specialty chemicals, including lubricants and plasticizers.
作用机制
The mechanism of action of 2-(2-chloroethoxy)ethyl Tetradecanoate primarily involves its ability to undergo hydrolysis, releasing tetradecanoic acid and 2-(2-chloroethoxy)ethanol. These products can interact with biological membranes or other molecular targets, leading to various biological effects. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and influencing cellular processes.
相似化合物的比较
Similar Compounds
2-(2-chloroethoxy)ethyl Palmitate: Similar structure but with a palmitate (hexadecanoate) group instead of a tetradecanoate group.
2-(2-chloroethoxy)ethyl Stearate: Contains a stearate (octadecanoate) group, making it longer than the tetradecanoate derivative.
2-(2-chloroethoxy)ethyl Laurate: Features a laurate (dodecanoate) group, which is shorter than the tetradecanoate group.
Uniqueness
2-(2-chloroethoxy)ethyl Tetradecanoate is unique due to its specific chain length, which influences its physical and chemical properties. The tetradecanoate group provides a balance between hydrophobicity and hydrophilicity, making it suitable for applications where moderate amphiphilicity is desired. This balance can be advantageous in formulations requiring specific solubility and interaction characteristics.
属性
IUPAC Name |
2-(2-chloroethoxy)ethyl tetradecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(20)22-17-16-21-15-14-19/h2-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEVRBWYRUYHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCOCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

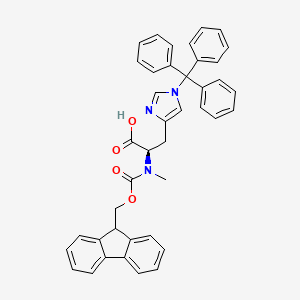
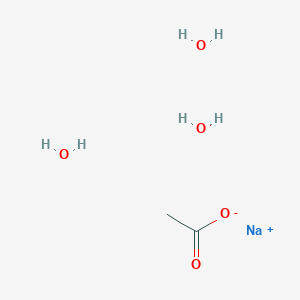
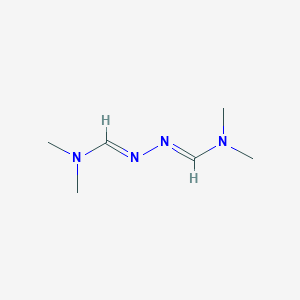
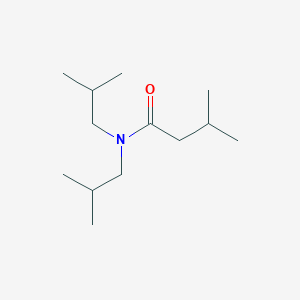
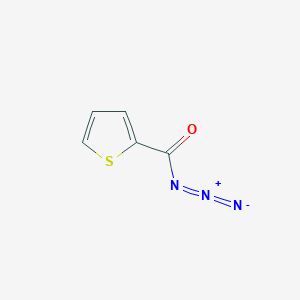
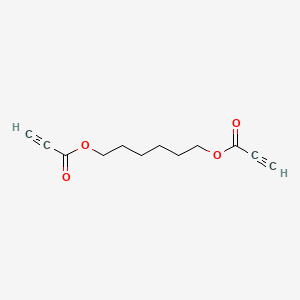
![1H-Benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B7827076.png)
![tert-butyl N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]carbamate](/img/structure/B7827084.png)
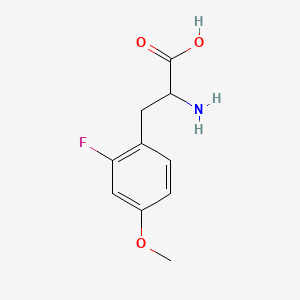
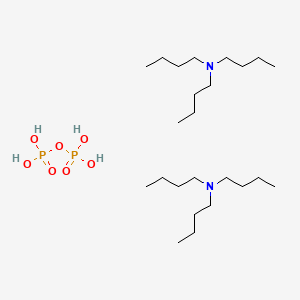
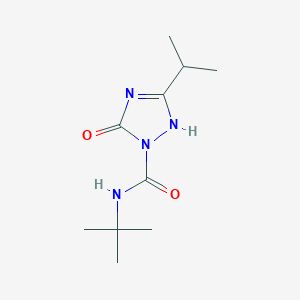
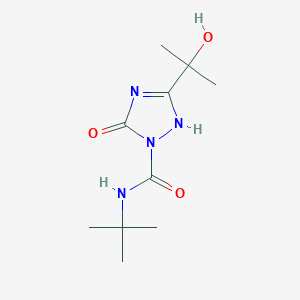
![(2S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-4-ium-2-carboxylate](/img/structure/B7827145.png)
